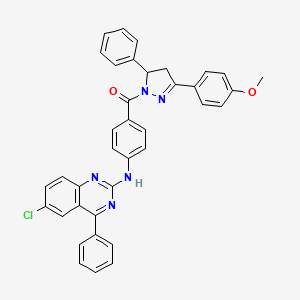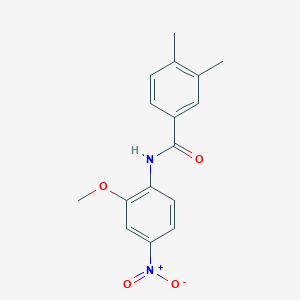![molecular formula C9H16ClNO2 B3003212 1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride CAS No. 2344679-22-5](/img/structure/B3003212.png)
1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Azaspiro[4.4]nonane-3-carboxylic acid; hydrochloride is not directly mentioned in the provided papers. However, the azaspiro[4.4]nonane core is a significant structural motif found in various bioactive compounds, including cephalotaxine, which has shown pronounced antileukemic activity . The azaspiro[4.4]nonane structure is also used as a template for constructing synthetic receptors and as intermediates in the synthesis of enzyme inhibitors .
Synthesis Analysis
Several synthetic approaches have been developed to construct the azaspiro[4.4]nonane ring system. One method involves a nitroso-ene cyclization to rapidly construct 1-azaspiro[4.4]nonane, which was further implemented into the modular synthesis of (±)-cephalotaxine . Another approach for synthesizing azaspiro[4.4]nonane derivatives includes a four-step method that forms N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester . Additionally, a microwave-assisted three-component one-pot cyclocondensation method was applied for the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds .
Molecular Structure Analysis
The molecular structure of azaspiro[4.4]nonane derivatives has been determined using various spectroscopic techniques. For instance, the structures of novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds were confirmed by spectral and elemental analysis . X-ray crystallography has been used to determine the configurations and solid-state conformations of chiral heterospirocyclic compounds .
Chemical Reactions Analysis
The azaspiro[4.4]nonane core can undergo various chemical reactions. For example, the hydrolysis and acylation of the imino group in certain azaspiro[4.4]nonane derivatives have been studied, leading to the formation of different compounds with potential biological activity . The reactivity of azaspiro[4.4]nonane derivatives with nitrogen 1,3-binucleophiles has also been explored, resulting in the formation of tetra-azaspiro[4.5]decane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiro[4.4]nonane derivatives are influenced by their unique molecular structure. The presence of the azaspiro core can impart rigidity and three-dimensionality to the molecules, which is important for their biological activity . The antiviral activity of certain azaspiro[4.5]decane derivatives against influenza viruses has been attributed to their ability to inhibit virus fusion by preventing the conformational change of the influenza virus hemagglutinin at low pH .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Enantioseparation and Structural Configurations : The compound has been utilized in the synthesis and enantioseparation of 1-azaspiro[4.4]nonane-2,6-dione, demonstrating its role in resolving chiral compounds and determining their absolute configurations (Nagasaka, Sato, & Saeki, 1997).
Application in Drug Synthesis
- Core Structure in Antileukemic Drugs : It forms the core structure of cephalotaxine, a compound whose derivatives exhibit significant antileukemic activity. This highlights its importance in synthesizing drugs targeting chronic myelogenous leukemia (Bialy, Braun, & Tietze, 2005).
Exploration in Anticonvulsant Properties
- Anticonvulsant Properties Research : Studies on derivatives of 1-azaspiro[4.4]nonane-1,3-dione have shown potential anticonvulsant properties, especially in treating seizures, illustrating its relevance in neuropharmacology research (Kamiński, Obniska, & Dybała, 2008).
Utilization in Heterocyclic Chemistry
- Role in Heterocyclic Compound Synthesis : The synthesis of spirocyclic oxetane-fused benzimidazoles involves this compound, underlining its utility in creating novel heterocyclic structures (Gurry, McArdle, & Aldabbagh, 2015).
Development of Synthetic Receptors and Enzyme Inhibitors
- Template for Synthetic Receptors and Enzyme Inhibitors : Its derivatives have been used as templates for constructing synthetic receptors and as intermediates in enzyme inhibitor synthesis, indicating its versatility in bioorganic chemistry (Bialy, Braun, & Tietze, 2005).
Cytotoxicity and Apoptotic Effects in Cancer Research
- Investigation in Cytotoxic and Apoptotic Effects : Certain derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines, contributing to cancer research and potential therapeutic applications (Turk-Erbul et al., 2021).
Antimicrobial Agent Development
- Synthesis of Antimicrobial Agents : Compounds related to 1-azaspiro[4.4]nonane have been synthesized and tested as antimicrobial agents, showcasing its potential in developing new antibiotics (Al-Ahmadi & El-zohry, 1995).
Conformational Analysis in Medicinal Chemistry
- Crystallographic Studies for Drug Design : Crystallographic and molecular mechanics studies have been conducted on related compounds, aiding in understanding the structural basis of their biological activity, crucial for drug design (Ciechanowicz-Rutkowska et al., 1997).
Diverse Applications in Drug Discovery
- Diverse Applications in Chemistry-Driven Drug Discovery : The compound is integral in the diversity-oriented synthesis of azaspirocycles, underlining its importance in creating novel chemical scaffolds for drug discovery (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
The safety information for 1-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(10-6-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLBFSFNPUGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)
![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)


![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)
![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)
![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)
![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)